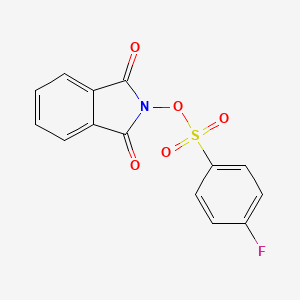

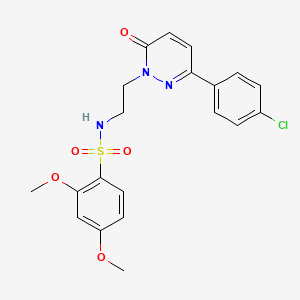

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

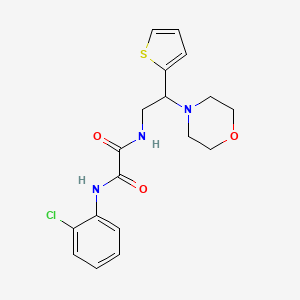

One notable application in medicinal chemistry involves compounds similar to N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, which exhibit potential as antimicrobial agents. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with structures related to the query compound, demonstrating in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest that modifications of the N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide structure could yield promising antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Materials Science and Polymer Applications

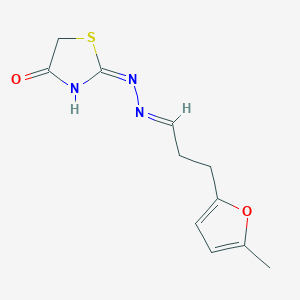

In the realm of materials science, compounds containing thiophene units, akin to the thiophen-2-yl group in N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, have been utilized in the synthesis of conjugated polymers with interesting optical and electrochemical properties. Manjunatha et al. (2009) designed and synthesized a donor–acceptor type conjugated polymer derived from 3,4-diphenylthiophene, showcasing its potential for applications in photonic devices due to its optical limiting type absorptive nonlinearity and promising material characteristics for photonic applications (Manjunatha, Adhikari, Hegde, Suchand Sandeep, & Philip, 2009).

Organic Synthesis and Catalysis

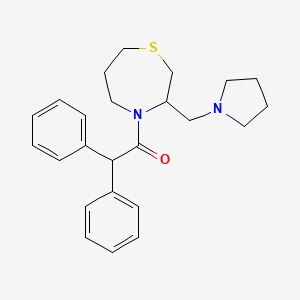

Compounds structurally related to N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide have been applied in organic synthesis, particularly in the context of catalysis. De, Yin, and Ma (2017) explored the use of a catalyst system based on oxalamide for Goldberg amidation reactions, demonstrating efficiency in the arylation of lactams and oxazolidinones. This research highlights the versatility of oxalamide derivatives in facilitating complex organic transformations, suggesting that N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide could find similar applications in organic synthesis (De, Yin, & Ma, 2017).

Propriétés

IUPAC Name |

N'-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3S/c19-13-4-1-2-5-14(13)21-18(24)17(23)20-12-15(16-6-3-11-26-16)22-7-9-25-10-8-22/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZINOWCZCEDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2779063.png)

![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2779067.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2779068.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2779072.png)

![7-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2779075.png)

![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2779079.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779082.png)

![2-Methyl-6-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2779083.png)